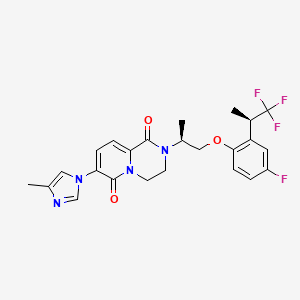

PF-06442609

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C24H24F4N4O3 |

|---|---|

分子量 |

492.5 g/mol |

IUPAC名 |

2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione |

InChI |

InChI=1S/C24H24F4N4O3/c1-14-11-30(13-29-14)19-5-6-20-23(34)31(8-9-32(20)22(19)33)15(2)12-35-21-7-4-17(25)10-18(21)16(3)24(26,27)28/h4-7,10-11,13,15-16H,8-9,12H2,1-3H3/t15-,16+/m0/s1 |

InChIキー |

XZFBQMFLEPCQCW-JKSUJKDBSA-N |

異性体SMILES |

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)COC4=C(C=C(C=C4)F)[C@@H](C)C(F)(F)F |

正規SMILES |

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)COC4=C(C=C(C=C4)F)C(C)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of PF-06442609 in Alzheimer's Disease

Introduction

While specific public domain data for a compound designated PF-06442609 in the context of Alzheimer's disease is not available, the nomenclature "PF-" suggests a Pfizer compound. Based on extensive preclinical research and emerging clinical interest, a key Pfizer target in neurodegenerative and inflammatory disorders is phosphodiesterase-4B (PDE4B). This document, therefore, outlines the putative mechanism of action of this compound as a selective PDE4B inhibitor in Alzheimer's disease, drawing upon the established pharmacology of this enzyme class.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2][3] These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Emerging evidence implicates neuroinflammation and dysregulated cyclic adenosine (B11128) monophosphate (cAMP) signaling in the pathogenesis of Alzheimer's.[4][5][6] PDE4 enzymes are critical regulators of intracellular cAMP levels, and their inhibition has been proposed as a therapeutic strategy.[4][5][6]

Core Mechanism of Action: PDE4B Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP. The PDE4 family, which comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for cAMP. Within the central nervous system, PDE4B is expressed in neurons and glial cells, including microglia and astrocytes, in brain regions critical for cognition, such as the hippocampus and cerebral cortex.[4]

The central mechanism of action of a PDE4B inhibitor like the putative this compound is to prevent the breakdown of cAMP, leading to its accumulation within the cell.[6] Increased cAMP levels activate downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).

Signaling Pathway of PDE4B Inhibition

Caption: Putative signaling cascade following PDE4B inhibition by this compound.

Key Therapeutic Effects in Alzheimer's Disease

The elevation of cAMP through PDE4B inhibition is expected to have multifaceted beneficial effects in the context of Alzheimer's disease, primarily through anti-inflammatory actions and enhancement of synaptic plasticity and memory.

1. Attenuation of Neuroinflammation

Neuroinflammation, largely mediated by microglial cells, is a critical component of Alzheimer's pathology. PDE4B is highly expressed in microglia.[4] Inhibition of PDE4B has potent anti-inflammatory effects.[4] By increasing intracellular cAMP, PDE4B inhibitors can suppress the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from activated microglia. This dampening of the inflammatory response can reduce neuronal damage and potentially slow disease progression.

2. Enhancement of Synaptic Plasticity and Memory

The cAMP/PKA/CREB (cAMP response element-binding protein) signaling pathway is fundamental for synaptic plasticity, long-term potentiation (LTP), and memory consolidation.[4][5][6]

-

CREB Activation: Increased cAMP activates PKA, which in turn phosphorylates and activates CREB.[4][6]

-

Gene Expression: Activated CREB promotes the transcription of genes crucial for synaptic function and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[6]

-

Improved Cognition: Preclinical studies with other PDE4B inhibitors have demonstrated improvements in cognitive deficits in animal models of Alzheimer's disease.[4][6][7]

Quantitative Data from Preclinical Studies of PDE4B Inhibitors

While specific data for this compound is unavailable, the following table summarizes representative quantitative findings from preclinical studies on other PDE4B inhibitors in Alzheimer's disease models.

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Cognitive Performance | AppNL-G-F mice | Hypomorphic PDE4B mutation | Prevention of spatial memory deficits at 12 months of age. | [7] |

| 3xTg-AD mice with alcoholic dementia | A33 (selective PDE4B inhibitor) | Amelioration of cognitive defects. | [4] | |

| APPswe/PS1dE9 mice | Roflumilast (PDE4 inhibitor) | Reversal of cognitive declines at 5 and 10 mg/kg. | [6] | |

| Biochemical Markers | AppNL-G-F mice | Hypomorphic PDE4B mutation | Prevention of deficits in brain glucose metabolism. | [7] |

| 3xTg-AD mice with alcoholic dementia | A33 | Upregulation of cAMP levels and subsequent activation of the PKA/CREB signaling pathway. | [4] | |

| APPswe/PS1dE9 mice | Roflumilast | Reversal of decreased levels of cAMP, phosphorylated CREB, and BDNF. Increased Bcl-2/Bax ratio. | [6] | |

| Pathology | AppNL-G-F mice | Hypomorphic PDE4B mutation | No significant decrease in Aβ plaque burden, suggesting a mechanism independent of plaque clearance. | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on PDE4B inhibitors are outlined below.

Barnes Maze Test for Spatial Memory

-

Objective: To assess spatial learning and memory in rodent models.

-

Apparatus: A circular platform with holes around the circumference, one of which leads to an escape box.

-

Procedure:

-

Habituation: Mice are placed on the maze for a short period to acclimate.

-

Training: Over several days, mice are placed in the center of the maze and learn to find the escape box using visual cues in the room. Parameters such as latency to find the escape hole and the number of errors (pokes into non-escape holes) are recorded.

-

Probe Trial: The escape box is removed, and the mouse is allowed to explore the maze. The time spent in the target quadrant (where the escape box was) is measured to assess memory retention.

-

-

Data Analysis: Comparison of latency, errors, and time in the target quadrant between treatment and control groups.

Immunohistochemistry for Aβ Plaques and Microgliosis

-

Objective: To visualize and quantify amyloid plaques and the associated microglial response in brain tissue.

-

Procedure:

-

Tissue Preparation: Mice are euthanized, and their brains are fixed, sectioned, and mounted on slides.

-

Staining:

-

Thioflavin-S Staining: For dense-core Aβ plaques.

-

Immunostaining: Using primary antibodies against Aβ (e.g., 6E10) and microglial markers (e.g., Iba1).

-

-

Imaging: Sections are imaged using fluorescence or bright-field microscopy.

-

-

Data Analysis: Quantification of plaque load (percentage of area occupied by plaques) and microglial activation (cell morphology and number) in specific brain regions.

Western Blot for Signaling Proteins

-

Objective: To measure the levels of key proteins in the cAMP/PKA/CREB pathway.

-

Procedure:

-

Protein Extraction: Brain tissue (e.g., hippocampus, cortex) is homogenized, and proteins are extracted.

-

SDS-PAGE and Transfer: Protein lysates are separated by size via gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of CREB, and other proteins of interest (e.g., BDNF, PKA subunits).

-

Detection: Secondary antibodies conjugated to an enzyme or fluorophore are used for detection and quantification.

-

-

Data Analysis: The ratio of phosphorylated protein to total protein is calculated and compared across treatment groups.

Experimental Workflow for Preclinical Evaluation

References

- 1. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Analysis of shared underlying mechanism in neurodegenerative disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PDE4B ameliorates cognitive defects in the model of alcoholic dementia in 3xTg-AD mice via PDE4B/cAMP/PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-4 (PDE4) molecular pharmacology and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of PDE4B subtype-specific inhibition in an App knock-in mouse model for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-06442609: A Novel γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant global health challenge, with the accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 species, in the brain being a central pathological hallmark. Therapeutic strategies have increasingly focused on modulating the production of these amyloidogenic peptides. PF-06442609 is a potent, orally bioavailable, small-molecule γ-secretase modulator (GSM) developed by Pfizer for the potential treatment of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme and have been associated with mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation results in a preferential reduction of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40 peptides, while concurrently increasing the production of shorter, less aggregation-prone species such as Aβ38 and Aβ37.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound and related potent GSMs, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used in its evaluation.

Introduction to γ-Secretase and its Modulation in Alzheimer's Disease

γ-secretase is an intramembrane aspartyl protease complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.[2] The complex is composed of four core subunits: Presenilin (PSEN1 or PSEN2), which contains the catalytic site, Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[2] The sequential cleavage of the C-terminal fragment of APP (APP-CTF or C99) by γ-secretase follows two main pathways, leading to the production of different Aβ species. One pathway generates Aβ40 and Aβ37, while the other produces the more pathogenic Aβ42 and the shorter Aβ38.[3]

The amyloid hypothesis posits that an imbalance in the production and clearance of Aβ peptides, particularly an increased Aβ42/Aβ40 ratio, is a primary initiator of the pathological cascade in AD.[3] While early therapeutic approaches focused on inhibiting γ-secretase, this often led to adverse effects due to the enzyme's role in processing other critical substrates, such as Notch.[4] GSMs, like this compound, represent a more refined strategy, aiming to shift the product profile of γ-secretase away from the production of toxic Aβ42 without inhibiting its overall proteolytic function.[1]

Mechanism of Action of this compound

This compound is a pyridopyrazine-1,6-dione derivative that acts as an allosteric modulator of the γ-secretase complex.[5] Instead of binding to the active site, it is believed to interact with a distinct site on the presenilin subunit, inducing a conformational change in the enzyme.[6][7] This conformational change alters the processive cleavage of the APP-CTF, favoring the production of shorter, less amyloidogenic Aβ peptides at the expense of Aβ42.[1]

Diagram: Proposed Mechanism of Action of this compound

Caption: Allosteric modulation of γ-secretase by this compound.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for a potent pyridazine-derived GSM, referred to as "Compound 2" in the cited literature, which is a close analog of this compound.

Table 1: In Vitro Potency of a Potent GSM ("Compound 2") [5]

| Parameter | Cell Line | IC50 / EC50 (nM) |

| Aβ42 Inhibition (IC50) | SH-SY5Y-APP | 4.1 |

| Aβ40 Inhibition (IC50) | SH-SY5Y-APP | 80 |

| Aβ38 Potentiation (EC50) | SH-SY5Y-APP | 18 |

Table 2: In Vivo Efficacy of a Potent GSM ("Compound 2") in C57BL/6J Mice (9-day treatment) [5]

| Dose (mg/kg/day, p.o.) | Plasma Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) |

| 10 | Significant | Significant | Below Detectable Limit | Significant |

| 30 | Significant | Significant | Below Detectable Limit | Significant |

| 100 | Significant | Significant | Below Detectable Limit | Significant |

Table 3: In Vivo Efficacy of a Potent GSM ("Compound 2") in Rats (Single Dose) [5]

| Dose (mg/kg, p.o.) | Plasma Aβ42 Reduction (%) | Brain Aβ42 Reduction (%) | CSF Aβ42 Reduction (%) |

| 5 | 78 | 54 | 41 |

| 25 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| 50 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

Table 4: Preclinical Pharmacokinetic and ADMET Profile of a Potent GSM ("Compound 2") [5]

| Parameter | Species | Value |

| Pharmacokinetics | ||

| Oral Bioavailability | Rat | Favorable |

| Brain Penetration | Rodent | Favorable |

| ADMET | ||

| Kinetic Aqueous Solubility | - | Improved |

| Liver Microsomal Stability | Human, Rat, Mouse | Favorable |

| CYP Inhibition | - | Low |

| hERG Inhibition | - | Low |

| MDR1-MDCK Permeability | - | Favorable |

| Ames Test | - | Negative |

Note: Specific numerical values for some pharmacokinetic and ADMET parameters were not publicly available in the reviewed literature but were described as favorable.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of potent GSMs like this compound.

Cell-Based γ-Secretase Modulation Assay

Objective: To determine the in vitro potency (IC50/EC50) of the GSM in modulating the production of Aβ peptides.

Materials:

-

SH-SY5Y human neuroblastoma cells stably overexpressing human APP (SH-SY5Y-APP).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Test compound (GSM) dissolved in DMSO.

-

96-well cell culture plates.

-

ELISA kits for human Aβ42, Aβ40, and Aβ38.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed SH-SY5Y-APP cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the GSM in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the GSM. Incubate for a defined period (e.g., 24 hours).

-

Sample Collection: After incubation, collect the conditioned medium from each well.

-

Aβ Quantification: Analyze the levels of Aβ42, Aβ40, and Aβ38 in the conditioned medium using specific sandwich ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of Aβ modulation against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition of Aβ42 and Aβ40) and EC50 (for potentiation of Aβ38) values.

Diagram: Cell-Based γ-Secretase Modulation Assay Workflow

Caption: Workflow for determining the in vitro potency of a GSM.

In Vivo Efficacy Studies in Rodent Models

Objective: To evaluate the effect of the GSM on Aβ peptide levels in the plasma, brain, and cerebrospinal fluid (CSF) of rodents.

Materials:

-

Wild-type (e.g., C57BL/6J) or transgenic Alzheimer's model mice (e.g., Tg2576).

-

Test compound (GSM).

-

Vehicle for oral administration (e.g., 20% Captisol).

-

Oral gavage needles.

-

Tools for blood, brain, and CSF collection.

-

Tissue homogenization buffer.

-

ELISA kits for rodent/human Aβ42 and Aβ40.

Procedure:

-

Acclimatization and Grouping: Acclimatize animals to the housing conditions and randomly assign them to vehicle and treatment groups.

-

Dosing: Administer the GSM or vehicle by oral gavage once daily for the duration of the study (e.g., 1 to 9 days for acute/sub-chronic studies).

-

Sample Collection: At a specified time after the final dose (e.g., 4 hours), collect blood via cardiac puncture, perfuse the animals with saline, and harvest the brain. CSF may also be collected from the cisterna magna.

-

Sample Processing:

-

Plasma: Centrifuge the blood to separate plasma.

-

Brain: Homogenize the brain tissue in a suitable buffer (e.g., containing protease inhibitors). Centrifuge the homogenate and collect the supernatant (soluble fraction).

-

-

Aβ Quantification: Measure the concentrations of Aβ42 and Aβ40 in the plasma, brain homogenates, and CSF using specific ELISA kits.

-

Data Analysis: Compare the Aβ levels in the treatment groups to the vehicle control group. Calculate the percentage reduction in Aβ levels for each dose.

Signaling Pathways and Experimental Workflows

γ-Secretase Cleavage of APP

The following diagram illustrates the two main processing pathways of APP by secretases, leading to the generation of various Aβ peptides.

Diagram: APP Processing by Secretases

Caption: The two major pathways of APP processing.

Preclinical Development Workflow for a γ-Secretase Modulator

The diagram below outlines a typical preclinical drug discovery and development workflow for a novel GSM targeting Alzheimer's disease.

Diagram: Preclinical Workflow for GSM Development

Caption: A streamlined preclinical development pipeline for a GSM.

Conclusion

This compound and other potent, second-generation γ-secretase modulators represent a promising therapeutic strategy for Alzheimer's disease. By selectively reducing the production of the pathogenic Aβ42 peptide without inhibiting the vital functions of γ-secretase, these compounds may offer a safer and more targeted approach compared to earlier γ-secretase inhibitors. The robust preclinical data, demonstrating both in vitro potency and in vivo efficacy in reducing brain Aβ levels, support the continued investigation of this class of molecules. Further clinical development will be crucial in determining the therapeutic potential of this compound for the treatment and prevention of Alzheimer's disease.

References

- 1. This compound | 1402002-76-9 | CGC00276 | Biosynth [biosynth.com]

- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. In-cell ELISA protocol | Abcam [abcam.com]

Preliminary Efficacy of PF-06442609: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of PF-06442609, a novel γ-secretase modulator (GSM) investigated for the treatment of Alzheimer's disease. The data herein is compiled from preclinical studies and aims to provide a comprehensive resource for researchers in the field of neurodegenerative disease therapeutics.

Core Mechanism of Action: γ-Secretase Modulation

This compound is a pyridopyrazine-1,6-dione derivative that functions as a γ-secretase modulator.[1] Unlike γ-secretase inhibitors (GSIs) which broadly suppress the enzymatic activity of the γ-secretase complex, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides. Concurrently, there is an increase in the formation of shorter, less pathogenic Aβ peptides, such as Aβ38.[1] Notably, this mechanism is designed to be "Notch-sparing," thus avoiding the toxicities associated with the inhibition of Notch signaling, a critical pathway for cell-cell communication. Studies have indicated that this class of GSMs binds to the presenilin N-terminal fragment (PS1-NTF) of the γ-secretase complex.[2][3]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The quantitative data from these preliminary studies are summarized below.

Table 1: In Vitro Potency of this compound

| Compound | Cell Line | Assay Endpoint | IC50 (nM) | Reference |

| This compound | CHO-APP | Aβ42 Reduction | 6 | [4] |

CHO-APP: Chinese Hamster Ovary cells stably expressing human amyloid precursor protein.

Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model

| Parameter | Value | Unit |

| Animal Model | Guinea Pig | - |

| Dosing Route | Oral | - |

| Dose | 60 | mg/kg |

| Time Point | 3 | hours |

| Brain Aβ42 Reduction | 41 | % |

| Brain Aβ38 Increase | 46 | % |

| Observation over 24 hours | Sustained reduction in Aβ42 and Aβ40 with total Aβ levels remaining relatively unchanged. | - |

[1]

Experimental Protocols

In Vitro Aβ42 Reduction Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the reduction of Aβ42 production in a cellular context.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human amyloid precursor protein (CHO-APP) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified period to allow for APP processing and Aβ peptide secretion into the culture medium.

-

Sample Collection: The conditioned medium is collected.

-

Aβ42 Quantification: The concentration of Aβ42 in the conditioned medium is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The Aβ42 concentrations are plotted against the corresponding compound concentrations, and the IC50 value is calculated using a standard dose-response curve fitting model.

In Vivo Guinea Pig Efficacy Study

Objective: To assess the in vivo efficacy of orally administered this compound in reducing brain Aβ peptide levels.

Methodology:

-

Animal Model: Male guinea pigs are used for the study. The guinea pig is a relevant model as its Aβ peptide sequence is identical to that of humans.

-

Acclimation: Animals are acclimated to the housing conditions for a specified period before the experiment.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered as a single oral dose of 60 mg/kg.

-

Time-Course: Animals are euthanized at various time points post-dose (e.g., 1, 3, 6, 12, and 24 hours).

-

Tissue Collection: Brain tissue is rapidly excised and processed.

-

Brain Homogenization: The brain tissue is homogenized in a suitable buffer containing protease inhibitors to prevent Aβ degradation.

-

Aβ Peptide Quantification: The levels of Aβ42, Aβ40, and Aβ38 in the brain homogenates are measured using specific immunoassays.

-

Data Analysis: The percentage change in Aβ peptide levels in the treated group is calculated relative to a vehicle-treated control group at each time point.

Visualized Signaling Pathways and Workflows

Caption: Amyloid Precursor Protein (APP) processing pathway modulated by this compound.

Caption: Workflow for in vitro and in vivo preliminary efficacy studies of this compound.

References

- 1. Design of Pyridopyrazine-1,6-dione γ-Secretase Modulators that Align Potency, MDR Efflux Ratio, and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of indole-derived pyridopyrazine-1,6-dione γ-secretase modulators that target presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding the chemical structure of PF-06442609

An In-Depth Technical Guide to the Chemical Structure and Activity of PF-06442609

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological data associated with this compound, a potent γ-secretase modulator investigated for its therapeutic potential in Alzheimer's disease. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-[(1S)-2-[4-Fluoro-2-[(1R)-2,2,2-trifluoro-1-methylethyl]phenoxy]-1-methylethyl]-3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-2H-pyrido[1,2-a]pyrazine-1,6-dione[1]. Its chemical formula is C₂₄H₂₄F₄N₄O₃, and it has a molecular weight of 492.47 g/mol [1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(1S)-2-[4-Fluoro-2-[(1R)-2,2,2-trifluoro-1-methylethyl]phenoxy]-1-methylethyl]-3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-2H-pyrido[1,2-a]pyrazine-1,6-dione[1] |

| SMILES String | CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)COC4=C(C=C(C=C4)F)C(C)C(F)(F)F[2] |

| CAS Number | 1402002-76-9[1][2] |

Mechanism of Action: γ-Secretase Modulation

Contrary to some initial database entries suggesting activity as a nonsteroidal anti-inflammatory drug (NSAID)[2], extensive research has firmly established this compound as a potent γ-secretase modulator (GSM)[3][4]. The γ-secretase complex is a multi-protein enzyme crucial in the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.

The modulation of γ-secretase by this compound leads to a shift in the cleavage of APP, resulting in the decreased production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides[4]. This selective modulation is considered a promising therapeutic strategy for Alzheimer's disease as it aims to reduce the formation of toxic amyloid plaques in the brain. Chemical biology studies have demonstrated that this class of GSMs, including this compound, specifically binds to the presenilin N-terminal fragment (PS1-NTF) within the γ-secretase complex[4].

Signaling Pathway of APP Processing

The following diagram illustrates the canonical processing of Amyloid Precursor Protein (APP) and the point of intervention for γ-secretase modulators like this compound.

Caption: Amyloid Precursor Protein (APP) processing pathway.

Quantitative Pharmacological Data

The potency of this compound has been characterized through in vitro cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the reduction of various amyloid-beta species.

Table 2: In Vitro Potency of this compound

| Analyte | IC50 (nM) |

| Aβ42 | 143 |

| Aβ40 | >10000 |

| Total Aβ | >10000 |

| (Data sourced from a study on a closely related analog, compound 66, which served as the starting point for the development of the series containing this compound)[5] |

In vivo studies in guinea pigs demonstrated a robust reduction of brain Aβ42 following oral administration of this compound at a dose of 30 mg/kg[4].

Experimental Protocols

In Vitro γ-Secretase Modulation Assay

Objective: To determine the in vitro potency of this compound in modulating the production of Aβ42, Aβ40, and total Aβ.

Methodology:

-

Cell Line: HEK293 cells stably overexpressing human APP695 with the Swedish mutation (HEK293-APPsw) were utilized.

-

Cell Culture: Cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Compound Treatment: Cells were plated in 96-well plates and treated with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Aβ Quantification: Following treatment, the cell culture supernatant was collected. The concentrations of Aβ42, Aβ40, and total Aβ were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: In Vitro Assay

Caption: Workflow for the in vitro γ-secretase modulation assay.

In Vivo Guinea Pig Study

Objective: To evaluate the in vivo efficacy of this compound in reducing brain Aβ levels.

Methodology:

-

Animal Model: Hartley guinea pigs were used for the study.

-

Compound Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) at a dose of 30 mg/kg.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At various time points post-dosing, blood samples were collected to determine the plasma concentration of the compound.

-

Aβ Quantification: Brain tissue was homogenized, and the levels of Aβ42 and Aβ40 were quantified using specific ELISA or MSD assays.

-

Data Analysis: The percentage reduction in brain Aβ levels was calculated by comparing the treated group to a vehicle-treated control group.

Logical Relationship: In Vivo Study Design

Caption: Logical flow of the in vivo guinea pig efficacy study.

References

Methodological & Application

Application Notes and Protocols for PF-06442609 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06442609 is a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM) developed by Pfizer for the potential treatment of Alzheimer's disease.[1] As a GSM, this compound allosterically modulates the activity of γ-secretase, an enzyme complex crucial in the production of amyloid-β (Aβ) peptides. This modulation results in a decrease in the generation of the aggregation-prone Aβ42 and Aβ40 peptides and a concurrent increase in shorter, less amyloidogenic Aβ species. Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic profile in rodents and has demonstrated robust reductions of brain Aβ42 and Aβ40 levels in a guinea pig time-course experiment.[1] These application notes provide a comprehensive overview of the available data on analogous GSMs to guide the design of in vivo animal studies with this compound. Due to the limited publicly available data on specific dosages of this compound, the provided protocols and dosage tables are based on studies with other γ-secretase modulators and should be adapted accordingly.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The γ-secretase complex is a key enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. γ-secretase modulators (GSMs) represent a promising therapeutic strategy for AD by selectively reducing the production of the more toxic and aggregation-prone Aβ42 isoform in favor of shorter, less harmful Aβ peptides. This compound is one such GSM that has been developed to target the underlying pathological mechanisms of AD.

Signaling Pathway of γ-Secretase Modulation

The following diagram illustrates the mechanism of action of γ-secretase modulators like this compound in the processing of amyloid precursor protein.

Quantitative Data from In Vivo Animal Studies of Analogous GSMs

While specific dosage data for this compound is not publicly available, the following table summarizes dosages and observed effects for other γ-secretase modulators in various animal models. This information can serve as a valuable reference for designing initial dose-ranging studies for this compound.

| Compound Name | Animal Model | Route of Administration | Dosage Range | Key Findings |

| Compound 2 | CD-1 Mice | Oral (gavage) | 5, 10, 25 mg/kg/day | Dose-dependent reduction of brain Aβ42 and Aβ40. A 10 mg/kg dose reduced brain Aβ42 by over 70%. |

| BIIB042 | Mice, Rats, Cynomolgus Monkeys | Oral | Not specified in abstract | Reduced Aβ42 levels in the central nervous system and plasma. Reduced Aβ plaque burden in Tg2576 mice. |

| SCH 697466 (Inhibitor) | Non-transgenic Mice | Oral | Up to 100 mg/kg | Dose-dependent reduction of plasma Aβ40, with 50% lowering between 10 and 30 mg/kg. |

| PF-06648671 | Rodents | Not specified | Not specified in abstract | Favorable in vivo pharmacokinetic profile and robust reduction of Aβ42 in cerebrospinal fluid.[2][3] |

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of a γ-secretase modulator like this compound in rodent models of Alzheimer's disease. It is critical to perform initial dose-ranging and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for the specific animal model and experimental conditions.

Protocol 1: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, or a solution containing DMSO, Tween 80, and saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthesia (e.g., isoflurane)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Formulation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure homogeneity of the formulation.

-

Dosing: Administer a single oral dose of this compound to a cohort of mice (n=3-5 per time point). A typical starting dose, based on analogous compounds, could be in the range of 10 mg/kg.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Protocol 2: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the efficacy of this compound in reducing brain Aβ levels in a transgenic mouse model (e.g., 5XFAD, APP/PS1).

Materials:

-

This compound

-

Vehicle for formulation

-

Transgenic mice of the chosen model (age-appropriate for plaque development)

-

Dosing gavage needles

-

Surgical tools for brain extraction

-

Reagents for brain tissue homogenization and protein extraction (e.g., RIPA buffer, guanidine-HCl)

-

ELISA kits for Aβ40 and Aβ42 quantification

Procedure:

-

Dosing Regimen: Based on PK data, establish a chronic daily oral dosing regimen for a cohort of transgenic mice (n=10-15 per group). Include a vehicle-treated control group. A potential starting dose could be 10-25 mg/kg/day for a duration of 4-12 weeks.

-

Compound Administration: Administer this compound or vehicle daily via oral gavage.

-

Behavioral Testing (Optional): Conduct behavioral tests (e.g., Morris water maze, Y-maze) during the final week of treatment to assess cognitive function.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

Brain Homogenization and Aβ Extraction: Homogenize the brain tissue and perform sequential protein extractions to isolate soluble and insoluble Aβ fractions.

-

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain extracts using specific ELISA kits.

-

Immunohistochemistry (Optional): Stain brain sections with anti-Aβ antibodies to visualize and quantify amyloid plaque burden.

-

Data Analysis: Statistically compare the Aβ levels and plaque burden between the this compound-treated and vehicle-treated groups.

Experimental Workflow

The following diagram outlines a typical preclinical in vivo testing workflow for a novel γ-secretase modulator.

Disclaimer

The information provided in these application notes, particularly concerning dosages and experimental protocols, is intended for guidance purposes only. Specific data for this compound in vivo studies is not extensively available in the public domain. Researchers are strongly advised to conduct their own dose-finding and tolerability studies to establish appropriate experimental parameters for their specific animal models and research questions. The provided information on analogous compounds should be used as a starting point for empirical optimization.

References

Application Notes and Protocols for PF-06442609

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06442609 is a potent and selective inhibitor of γ-secretase, a key enzyme involved in the processing of amyloid precursor protein (APP).[1] Its inhibitory action leads to a reduction in the production of amyloid-β (Aβ) peptides, particularly the neurotoxic Aβ42 and Aβ40 isoforms, which are implicated in the pathogenesis of Alzheimer's disease.[1] These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo research applications, along with a summary of its known solubility and a visualization of its target signaling pathway.

Data Presentation: Solubility of this compound

The solubility of this compound in common laboratory solvents is a critical factor for the design of robust and reproducible experiments. Based on available data, the solubility of this compound is summarized in the table below. Researchers should note that solubility in aqueous buffers is expected to be low, a common characteristic of many small molecule inhibitors.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution can be obtained at this concentration.[1] |

| Ethanol (B145695) | Insoluble (predicted) | Quantitative data is not readily available. A related compound, PF-6260933, is reported to be insoluble in ethanol.[2] |

| Methanol | Not available | |

| Phosphate-Buffered Saline (PBS) | Insoluble (predicted) | A related compound, PF-6260933, is reported to be insoluble in PBS (pH 7.2).[2] |

Note: The insolubility of the related compound PF-6260933 in ethanol and PBS suggests that this compound may have similar limited solubility in these solvents. It is highly recommended that researchers experimentally determine the solubility of this compound in their specific aqueous buffers or media of choice before preparing working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for in vitro Cell-Based Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be further diluted into cell culture media for various in vitro assays.

Materials:

-

This compound powder (CAS: 1402002-76-9)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

-

Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mg/mL stock solution, add 1 mL of DMSO.

-

Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

-

Preparation of Working Solutions:

When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally well-tolerated by most cell lines.

-

Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentration.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound. This will account for any effects of the solvent on the cells.

Protocol 2: Formulation of this compound for in vivo Animal Studies

The formulation of poorly water-soluble compounds like this compound for in vivo administration requires careful selection of vehicles to ensure adequate bioavailability and minimize toxicity. The following is a general protocol for preparing a suspension of this compound for oral gavage in rodents. This protocol may need to be optimized based on the specific animal model and experimental design.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG400 (Polyethylene glycol 400)

-

Tween® 80

-

Sterile water for injection or saline

-

Sterile tubes

-

Homogenizer or sonicator

Procedure:

-

Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween® 80, and water/saline. A typical ratio is 10:40:5:45 (v/v/v/v) of DMSO:PEG400:Tween® 80:Water.

-

In a sterile tube, combine the required volumes of DMSO, PEG400, and Tween® 80.

-

Mix thoroughly until a homogenous solution is formed.

-

-

Compound Dissolution:

-

First, dissolve the required amount of this compound powder in the DMSO portion of the vehicle. For example, if the final desired concentration is 5 mg/mL and the total volume is 10 mL, dissolve 50 mg of this compound in 1 mL of DMSO.

-

Once dissolved, add the PEG400 and Tween® 80 and mix well.

-

-

Suspension Formation:

-

Slowly add the sterile water or saline to the drug-vehicle mixture while continuously vortexing or stirring to form a fine suspension.

-

For a more uniform and stable suspension, use a homogenizer or sonicator.

-

-

Administration:

-

The suspension should be prepared fresh on the day of dosing and administered immediately to prevent precipitation of the compound.

-

Ensure the suspension is well-mixed before each administration.

-

A vehicle-only control group should be included in all in vivo experiments.

-

Important Considerations for in vivo Studies:

-

The tolerability of the vehicle should be assessed in a small group of animals before initiating the main study.

-

The final concentration of DMSO should be kept as low as possible.

-

The stability of the formulation should be evaluated if it is not used immediately.

Mandatory Visualization

Signaling Pathway of this compound Action

This compound inhibits the γ-secretase complex, which is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[3][4] The following diagram illustrates the canonical amyloidogenic pathway of APP processing and the point of inhibition by this compound.

References

- 1. This compound = 98 HPLC 1402002-76-9 [sigmaaldrich.com]

- 2. PF-6260933 CAS#: 1811510-56-1 [m.chemicalbook.com]

- 3. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application of PF-06442609 in High-Throughput Screening for Alzheimer's Disease Drug Discovery

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides, particularly the aggregation-prone Aβ42, is a critical event in the pathogenesis of AD. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, modulation of γ-secretase activity presents a key therapeutic strategy for AD. PF-06442609 is a potent, orally bioavailable γ-secretase modulator (GSM) that has been developed for the treatment of Alzheimer's disease.[1] Unlike γ-secretase inhibitors which can cause mechanism-based toxicity by affecting the processing of other essential substrates like Notch, GSMs such as this compound allosterically modulate the enzyme to selectively reduce the production of Aβ42 and Aβ40, while increasing the formation of shorter, less amyloidogenic Aβ species. This application note provides a detailed overview and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize novel GSMs.

Mechanism of Action

This compound is a pyridopyrazine-1,6-dione derivative designed to modulate the activity of the γ-secretase complex.[1] This complex is a multi-protein enzyme responsible for the final cleavage of APP to generate Aβ peptides of varying lengths. This compound acts by binding to an allosteric site on the γ-secretase complex, inducing a conformational change that shifts the cleavage preference of the enzyme. This modulation results in a significant reduction in the production of the pathogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, non-toxic Aβ species such as Aβ37 and Aβ38. Preclinical studies have demonstrated that this compound leads to robust reductions of brain Aβ42 and Aβ40 in animal models.[1][2]

Signaling Pathway

The signaling pathway modulated by this compound is central to the amyloidogenic processing of APP. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Quantitative Data

The potency of this compound in modulating γ-secretase activity and reducing Aβ levels can be quantified using various in vitro and cell-based assays. The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value |

|---|---|---|---|

| Aβ42 Reduction | HEK293-APPswe | IC50 | Data not publicly available |

| Aβ40 Reduction | HEK293-APPswe | IC50 | Data not publicly available |

| Notch Cleavage | - | IC50 | Does not inhibit |

Note: While specific IC50 values for Aβ reduction are not publicly available, this compound is described as a potent γ-secretase modulator.[2]

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosage | Route of Administration | Effect |

|---|

| Guinea Pig | Not specified | Oral | Robust reduction of brain Aβ42 and Aβ40 |

Experimental Protocols

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel γ-secretase modulators using this compound as a reference compound.

Protocol 1: Cell-Based Aβ42 Reduction Assay

This protocol describes a cell-based assay to measure the reduction of Aβ42 in the presence of test compounds, using this compound as a positive control.

Materials:

-

HEK293 cells stably expressing Swedish mutant APP (HEK293-APPswe)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

This compound

-

Test compounds

-

384-well cell culture plates

-

Aβ42 ELISA kit

Procedure:

-

Cell Culture: Maintain HEK293-APPswe cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed HEK293-APPswe cells into 384-well plates at a density of 20,000 cells/well in 40 µL of culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) and test compounds in Opti-MEM.

-

Compound Addition: Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-treatment control wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect 20 µL of the cell culture supernatant from each well.

-

Aβ42 Quantification: Quantify the concentration of Aβ42 in the collected supernatants using a commercially available Aβ42 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control. Determine the IC50 value for this compound and the test compounds by fitting the data to a dose-response curve.

Protocol 2: Aβ40/Aβ42 Ratio Assay

This assay is crucial for identifying true GSMs, which selectively reduce Aβ42 over Aβ40.

Materials:

-

Same as Protocol 1

-

Aβ40 ELISA kit

Procedure:

-

Follow steps 1-6 of Protocol 1.

-

Aβ Quantification: Quantify the concentrations of both Aβ40 and Aβ42 in the collected supernatants using specific ELISA kits for each peptide.

-

Data Analysis: Calculate the Aβ40/Aβ42 ratio for each compound concentration. A desirable GSM will show a decrease in this ratio, indicating a selective reduction in Aβ42.

Logical Relationship Diagram for Hit Confirmation

Following a primary HTS, a series of secondary and counter-screens are necessary to confirm true hits and eliminate false positives.

Conclusion

This compound serves as an invaluable tool for the discovery and development of novel γ-secretase modulators for the treatment of Alzheimer's disease. Its well-defined mechanism of action and potent in vivo efficacy make it an ideal reference compound in high-throughput screening campaigns. The protocols outlined in this application note provide a robust framework for identifying and characterizing new GSM candidates with therapeutic potential. The use of cell-based assays measuring Aβ42 and the Aβ40/Aβ42 ratio, coupled with appropriate counter-screens, will facilitate the identification of selective and non-toxic next-generation GSMs.

References

Application Notes and Protocols: Measuring the Effect of PF-06442609 on Aβ42 Levels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for assessing the pharmacological effects of PF-06442609, a γ-secretase modulator (GSM), on the production of amyloid-beta 42 (Aβ42). The provided methodologies are essential for preclinical and clinical evaluation of this and similar compounds targeting amyloidogenic pathways in Alzheimer's disease.

Introduction to this compound and its Mechanism of Action

This compound is an investigational drug that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors which block the enzyme's activity altogether, GSMs allosterically modulate the enzyme to shift its cleavage preference of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.[1][2] This mechanism of action makes GSMs a promising therapeutic strategy for Alzheimer's disease by targeting the root cause of amyloid plaque formation.

The signaling pathway affected by this compound is the amyloidogenic processing of APP. This process involves the sequential cleavage of APP by β-secretase (BACE1) and then by the γ-secretase complex.

Techniques for Measuring Aβ42 Levels

The primary methods for quantifying Aβ42 levels in various biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and robust method for quantifying Aβ42.[3] The sandwich ELISA format is highly specific for Aβ42.

Experimental Workflow for Aβ42 ELISA

Mass Spectrometry (MS)

Mass spectrometry-based methods are considered the "gold standard" for their high accuracy, specificity, and ability to multiplex the quantification of different Aβ species simultaneously (e.g., Aβ40, Aβ42, Aβ38).[4][5]

Experimental Protocols

Protocol 1: In Vitro Aβ42 Measurement in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying APP processing and Aβ production.[6][7]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics

-

This compound

-

Vehicle control (e.g., DMSO)

-

Aβ42 ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in appropriate flasks or plates.

-

Prepare different concentrations of this compound in fresh cell culture medium.

-

Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[3]

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove cell debris.[3]

-

-

Aβ42 Quantification:

-

Perform the Aβ42 ELISA on the collected supernatant according to the manufacturer's instructions. A general protocol is outlined in Diagram 2.

-

Protocol 2: Ex Vivo Aβ42 Measurement in Animal Models

Transgenic mouse models of Alzheimer's disease, such as Tg2576 and 5XFAD, are valuable tools for evaluating the in vivo efficacy of compounds like this compound.[9]

Materials:

-

Transgenic Alzheimer's disease mouse model (e.g., 5XFAD)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Tissue homogenization buffer

-

Aβ42 ELISA kit or Mass Spectrometer

-

Centrifuge and Ultracentrifuge

Procedure:

-

Animal Treatment:

-

Administer this compound or vehicle to the animals according to the study design (e.g., oral gavage daily for a specified number of weeks).

-

-

Tissue Collection and Homogenization:

-

Fractionation for Soluble and Insoluble Aβ42:

-

Soluble Fraction: Centrifuge the brain homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the soluble Aβ fraction.[10]

-

Insoluble Fraction: The pellet contains the insoluble Aβ fraction. This can be further processed to extract aggregated Aβ.

-

-

Aβ42 Quantification:

-

Measure Aβ42 levels in the soluble fraction using an Aβ42 ELISA kit or by mass spectrometry.

-

Protocol 3: Aβ42 Measurement in Human Cerebrospinal Fluid (CSF)

In clinical studies, CSF is a key biological fluid for measuring Aβ42 levels as it is in direct contact with the brain.[12]

Materials:

-

CSF samples from clinical trial participants

-

Aβ42 ELISA kit or Mass Spectrometer

-

Polypropylene (B1209903) collection and storage tubes

Procedure:

-

CSF Collection and Handling:

-

Collect CSF via lumbar puncture.

-

Use polypropylene tubes to minimize Aβ peptide adhesion to the tube walls.

-

Centrifuge the CSF to remove any cellular components.

-

Aliquot and store the CSF at -80°C until analysis. Avoid repeated freeze-thaw cycles.[13]

-

-

Aβ42 Quantification:

-

Thaw the CSF samples on ice.

-

Measure Aβ42 levels using a validated Aβ42 ELISA kit or a mass spectrometry-based assay.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Aβ42 Levels in SH-SY5Y Cells

| Treatment Concentration | Mean Aβ42 Concentration (pg/mL) | Standard Deviation | % Change from Vehicle |

| Vehicle Control | 0% | ||

| This compound (Conc. 1) | |||

| This compound (Conc. 2) | |||

| This compound (Conc. 3) |

Table 2: Effect of this compound on Soluble Brain Aβ42 Levels in an Animal Model

| Treatment Group | Mean Soluble Aβ42 (pg/mg tissue) | Standard Deviation | % Change from Vehicle |

| Vehicle Control | 0% | ||

| This compound |

Table 3: Changes in CSF Aβ Levels Following this compound Treatment in Humans

| Analyte | Baseline Mean Concentration (pg/mL) | Post-treatment Mean Concentration (pg/mL) | % Change from Baseline |

| Aβ42 | |||

| Aβ40 | |||

| Aβ38 | |||

| Aβ37 |

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound's effect on Aβ42 levels. Consistent and standardized methodologies are crucial for generating reliable and comparable data in both preclinical and clinical research settings. The use of highly specific and sensitive techniques like ELISA and mass spectrometry will ensure the accurate assessment of the pharmacological activity of this and other γ-secretase modulators.

References

- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An automated clinical mass spectrometric method for identification and quantification of variant and wild-type amyloid-β 1-40 and 1-42 peptides in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]

- 7. Intracellular localization of amyloid-β peptide in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alzheimer’s Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. intimakmur.co.id [intimakmur.co.id]

Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of PF-06442609

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for assessing the blood-brain barrier (BBB) penetration of PF-06442609, a γ-secretase modulator (GSM) under investigation for the treatment of Alzheimer's disease. The protocol encompasses both in vitro and in vivo methodologies to build a comprehensive profile of the compound's ability to reach the central nervous system (CNS). Representative quantitative data for similar GSMs are provided to illustrate expected outcomes. Additionally, diagrams of the relevant signaling pathway and experimental workflows are included to facilitate understanding.

Introduction

The blood-brain barrier is a significant obstacle for the delivery of therapeutics to the central nervous system. This compound is a γ-secretase modulator that allosterically modulates the γ-secretase enzyme, leading to a reduction in the production of amyloid-beta (Aβ) peptides Aβ42 and Aβ40, while increasing the levels of shorter, less amyloidogenic peptides like Aβ38 and Aβ37. For this compound to be effective in treating Alzheimer's disease, it must efficiently cross the BBB to engage its target, the γ-secretase complex, in the brain. This protocol outlines a series of experiments to determine the BBB penetration of this compound.

Data Presentation: Quantitative Assessment of BBB Penetration for γ-Secretase Modulators

While specific quantitative BBB penetration data for this compound is not publicly available, the following table summarizes representative data from preclinical studies of other novel γ-secretase modulators. This data provides a benchmark for expected values when assessing compounds of this class.

| Parameter | Compound | Species | Value | Method | Reference |

| Brain-to-Plasma Ratio (Total) | JNJ-40418677 | Mouse | 1 | In vivo pharmacokinetic study | [1] |

| CSF-to-Plasma Ratio (Unbound) | PF-06648671 | Human | ~1 (approximates unbound fraction in plasma) | In vivo clinical study | [2] |

| Brain Aβ42 Reduction | BMS-869780 | Rat | Significant reduction | In vivo pharmacodynamic study | [3] |

| Brain Aβ42 Reduction | GSM (unnamed) | Rat | 50% reduction at effective systemic exposure (AUC) | In vivo pharmacodynamic study | [4][5] |

Experimental Protocols

This protocol describes a bidirectional permeability assay using a Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), which expresses the P-glycoprotein (P-gp) efflux pump, a key component of the BBB.

Materials:

-

MDCK-MDR1 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (paracellular integrity marker)

-

Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding: Seed MDCK-MDR1 cells onto the apical surface of the Transwell® inserts at a density of 1 x 10⁵ cells/cm² and culture until a confluent monolayer is formed (typically 3-5 days).

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value >100 Ω·cm² is generally acceptable. Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.

-

Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing this compound (e.g., at 1, 5, and 10 µM) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.

-

Permeability Assay (Basolateral to Apical - B-A): a. Repeat the permeability assay but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This will determine the extent of active efflux.

-

Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-gp.

This protocol describes the determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound formulation for intravenous (IV) or oral (PO) administration

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., EDTA tubes)

-

Brain homogenization equipment

-

LC-MS/MS system for quantification

-

Equilibrium dialysis apparatus for plasma and brain tissue binding assessment

Procedure:

-

Dosing: Administer this compound to rats via the desired route (e.g., 10 mg/kg, PO).

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a cohort of animals (n=3-4 per time point). a. Collect blood via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma. b. Perfuse the animals with saline to remove blood from the brain. c. Excise the brain and rinse with cold saline.

-

Sample Processing: a. Homogenize the brain tissue in a suitable buffer. b. Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Plasma and Brain Tissue Binding: a. Determine the fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,b) using equilibrium dialysis.

-

Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma where C_brain is the total concentration in the brain and C_plasma is the total concentration in plasma. b. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = (C_brain * fu,b) / (C_plasma * fu,p) A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion. A value significantly less than 1 indicates active efflux, while a value greater than 1 suggests active influx.

Mandatory Visualizations

Caption: Signaling pathway of γ-secretase modulation by this compound.

Caption: Experimental workflow for assessing BBB penetration of this compound.

References

- 1. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing PF-06442609 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06442609 is a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM) under investigation for its therapeutic potential in Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and an increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38. These application notes provide detailed protocols for the utilization of this compound in primary neuron cultures to study its effects on Aβ production, synaptic function, and related signaling pathways.

Data Presentation

The following tables summarize the expected quantitative effects of potent γ-secretase modulators like this compound on amyloid-beta peptide concentrations, based on preclinical studies. Researchers should note that the optimal concentrations and magnitudes of effect may vary depending on the specific primary neuron culture system and experimental conditions.

Table 1: Expected In Vitro Efficacy of this compound in Primary Neuron Cultures

| Parameter | Expected Value | Reference Compound Data |

| Aβ42 Reduction (IC50) | 5 - 50 nM | Data from similar potent GSMs |

| Aβ40 Reduction (IC50) | 50 - 200 nM | Data from similar potent GSMs |

| Aβ38 Increase | Concentration-dependent | Data from similar potent GSMs |

| Aβ37 Increase | Concentration-dependent | Data from similar potent GSMs |

| Total Aβ Levels | No significant change | Data from similar potent GSMs |

| Notch Signaling (IC50) | >10,000 nM | Data from similar potent GSMs |

Table 2: Summary of this compound Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | Biosynth |

| Molecular Weight | 492.5 g/mol | Biosynth |

| Solubility | Soluble in DMSO | Sigma-Aldrich |

| Storage | Store at room temperature | Sigma-Aldrich |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

-

E18 pregnant mouse or rat

-

Hibernate-A medium

-

Papain (20 U/mL)

-

DNase I (100 U/mL)

-

Neurobasal Plus Medium supplemented with B-27 Plus Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Prepare Poly-D-lysine coated plates by incubating with 0.1 mg/mL Poly-D-lysine in borate (B1201080) buffer overnight at 37°C. Wash three times with sterile water and allow to dry.

-

Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the uterine horns and remove the embryos.

-

Isolate the cortices from the embryonic brains in ice-cold Hibernate-A medium.

-

Mince the cortical tissue into small pieces.

-

Digest the tissue with papain and DNase I in Hibernate-A for 15-20 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal Plus Medium with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.

-

Plate the neurons onto the Poly-D-lysine coated plates at a desired density (e.g., 2.5 x 10⁵ cells/cm²).

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

This protocol outlines the procedure for treating primary neuron cultures with this compound.

Materials:

-

Primary neuron cultures (e.g., from Protocol 1)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Culture medium

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

-

Incubate the treated cultures for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO₂.

Protocol 3: Quantification of Amyloid-Beta Peptides by ELISA

This protocol describes the measurement of secreted Aβ peptides in the conditioned medium of treated primary neurons.

Materials:

-

Conditioned medium from this compound-treated and control neuron cultures

-

Aβ42, Aβ40, Aβ38, and Aβ37 ELISA kits

-

Protease inhibitor cocktail

-

Microplate reader

Procedure:

-

Collect the conditioned medium from the treated neuron cultures.

-

Centrifuge the medium at 1,000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Add a protease inhibitor cocktail to the supernatant.

-

Perform the ELISA for each Aβ species according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the concentrations of each Aβ peptide based on the standard curve.

-

Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates, if desired.

Mandatory Visualizations

Caption: Mechanism of action of this compound on APP processing.

Caption: Experimental workflow for studying this compound in neurons.

Caption: Signaling context of γ-secretase in neurons.

Application Notes and Protocols for the Synthesis of PF-06442609 Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of derivatives of PF-06442609, a potent γ-secretase modulator. The protocols outlined below are based on established synthetic routes for the pyridopyrazine-1,6-dione core and subsequent elaborations to achieve the final compound and its analogs.

I. γ-Secretase Signaling Pathway

This compound and its derivatives are modulators of γ-secretase, a multi-protein complex involved in the cleavage of transmembrane proteins. A key substrate of γ-secretase is the amyloid precursor protein (APP). The processing of APP by γ-secretase is a critical event in the amyloid cascade hypothesis of Alzheimer's disease.